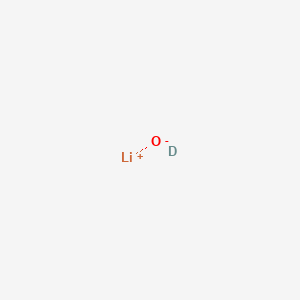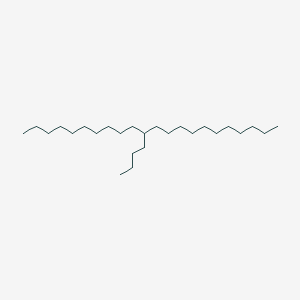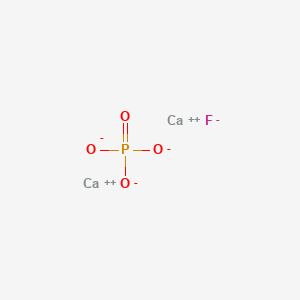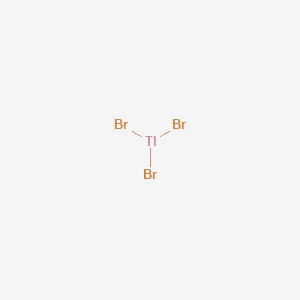
Thallium(III) bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium(III) bromide is a chemical compound with the formula TlBr3. It is a rare and highly toxic compound that has been the subject of extensive scientific research due to its unique properties and potential applications. Thallium(III) bromide is a crystalline solid that is soluble in water and has a melting point of 470°C. In
科学的研究の応用
Thallium(III) bromide has been extensively studied for its potential applications in various scientific fields. It is used as a catalyst in organic synthesis, and as a source of thallium ions in the production of thallium-doped materials. Thallium(III) bromide has also been used as a scintillation material in nuclear detectors due to its high light yield and fast response time.
作用機序
Thallium(III) bromide is a highly toxic compound that affects the nervous system. It acts as a potassium channel blocker, inhibiting the flow of potassium ions across the cell membrane. This leads to depolarization of the cell membrane and disruption of normal nerve function. Thallium(III) bromide also interferes with the function of the sodium-potassium ATPase pump, which is responsible for maintaining the ion balance in cells.
生化学的および生理学的効果
Thallium(III) bromide is highly toxic and can cause a range of biochemical and physiological effects. It can lead to gastrointestinal symptoms such as nausea, vomiting, and diarrhea. Thallium(III) bromide can also cause neurological symptoms such as tremors, convulsions, and coma. Long-term exposure to thallium(III) bromide can lead to hair loss, skin discoloration, and peripheral neuropathy.
実験室実験の利点と制限
Thallium(III) bromide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Thallium(III) bromide is also highly soluble in water, making it easy to prepare solutions for experiments. However, thallium(III) bromide is highly toxic and must be handled with extreme caution. Special precautions must be taken to prevent exposure to the compound, and experiments involving thallium(III) bromide must be conducted in a well-ventilated laboratory with appropriate safety equipment.
将来の方向性
Thallium(III) bromide has potential applications in various scientific fields, including materials science, organic synthesis, and nuclear physics. Future research could focus on developing new methods for synthesizing thallium(III) bromide, exploring its properties as a catalyst, and investigating its potential as a scintillation material. Additionally, research could be conducted to better understand the mechanism of action of thallium(III) bromide and its effects on the nervous system. This could lead to the development of new treatments for neurological disorders.
Conclusion
Thallium(III) bromide is a rare and highly toxic compound that has been extensively studied for its potential applications in various scientific fields. It is used as a catalyst in organic synthesis, a source of thallium ions in the production of thallium-doped materials, and a scintillation material in nuclear detectors. Thallium(III) bromide is a potassium channel blocker that affects the nervous system, leading to a range of biochemical and physiological effects. While thallium(III) bromide has several advantages for use in lab experiments, it must be handled with extreme caution due to its high toxicity. Future research could focus on developing new methods for synthesizing thallium(III) bromide, exploring its properties as a catalyst, and investigating its potential as a scintillation material.
合成法
Thallium(III) bromide can be synthesized by the reaction of thallium(I) bromide with bromine at high temperatures. This reaction produces thallium(III) bromide as a byproduct. Another method to synthesize thallium(III) bromide is by the reaction of thallium(III) oxide with hydrobromic acid.
特性
CAS番号 |
13701-90-1 |
|---|---|
製品名 |
Thallium(III) bromide |
分子式 |
TlBr3 |
分子量 |
444.1 g/mol |
IUPAC名 |
tribromothallane |
InChI |
InChI=1S/3BrH.Tl/h3*1H;/q;;;+3/p-3 |
InChIキー |
INAAPUZGWCETBM-UHFFFAOYSA-K |
SMILES |
Br[Tl](Br)Br |
正規SMILES |
Br[Tl](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



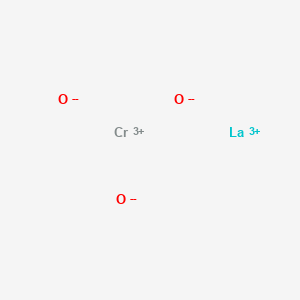
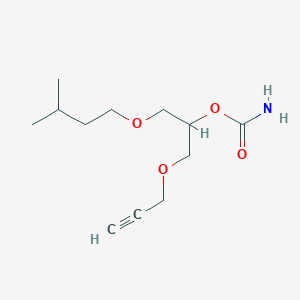
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
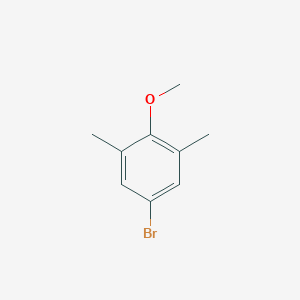
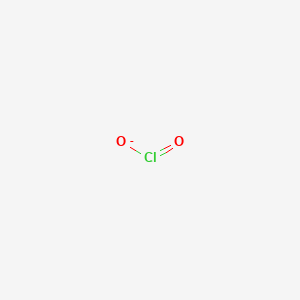
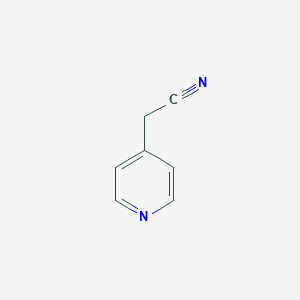
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
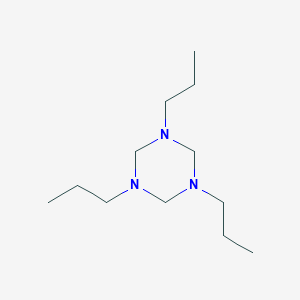
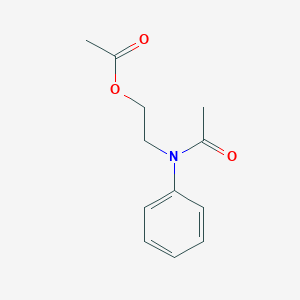
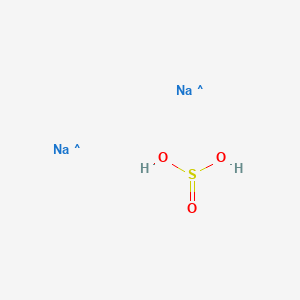
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
